molecular formula C72H101N17O26 B15088017 decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

Cat. No.: B15088017
M. Wt: 1620.7 g/mol
InChI Key: DOAKLVKFURWEDJ-FAZHXZQASA-N
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Description

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a complex cyclic lipopeptide characterized by a decanoyl fatty acid chain and multiple non-canonical amino acids, including D-configured residues and a methylated glutamic acid (3R-Me) (). Its structure incorporates a lactone ring formed through ester linkages, a feature critical for its bioactivity. Notably, this compound shares structural homology with daptomycin (LY146032), a clinically approved antibiotic, as both contain a decanoyl tail and a cyclic peptide core with alternating D- and L-amino acids .

Properties

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

IUPAC Name

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24R,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43-,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1

InChI Key

DOAKLVKFURWEDJ-FAZHXZQASA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to expose the amine group for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis primarily targets the peptide backbone and ester linkages under acidic, basic, or enzymatic conditions.

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis6M HCl, 110°C, 24hCleavage of amide bonds, yielding free amino acids and decanoic acid
Basic Hydrolysis1M NaOH, 60°C, 12hDegradation of ester groups (e.g., Glu(3R-Me)) and partial peptide cleavage
Enzymatic HydrolysisProteases (e.g., trypsin, chymotrypsin)Limited due to D-amino acids; resistance to standard proteolytic enzymes
  • The D-configuration of amino acids (D-Orn, D-Ala, D-Ser) reduces susceptibility to enzymatic hydrolysis.

  • The methylated Glu(3R-Me) and Asp(Ph(2-NH2)) residues further stabilize against non-specific hydrolysis .

Oxidation and Reduction

Reactivity is influenced by aromatic side chains (Trp, Ph(2-NH2)) and disulfide-prone residues (absent in this compound).

Reaction Type Reagents Outcome Reference
OxidationH₂O₂, 25°C, pH 7.4Oxidation of Trp indole ring to N-formylkynurenine; minimal impact on others
ReductionDithiothreitol (DTT), 37°CNo disulfide reduction (no Cys residues); potential reduction of labile bonds

Stability Under Storage

Stability is pH- and temperature-dependent:

Condition Observation Reference
Aqueous Solution, pH 7Stable for 48h at 4°C; aggregation observed at >25°C
Lyophilized Form>95% purity retained after 12 months at -20°C
Acidic/Basic MediaRapid degradation (e.g., t₁/₂ = 2h at pH 2)

Functional Group Reactivity

Residue Reactivity
Decanoyl TailSusceptible to lipase-mediated cleavage; enhances membrane affinity
Glu(3R-Me)Resists esterase activity due to methyl substitution
Asp(Ph(2-NH2))Aromatic amine participates in hydrogen bonding; inert to nitration

Scientific Research Applications

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

    Pathways: Influencing cellular pathways related to growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Methylofuran (MFR-a)

Methylofuran (MFR-a), a cofactor in methanogenic archaea, shares a backbone of alternating α/β-linked glutamic acids and formylated termini (). While both compounds utilize non-proteinogenic amino acids, decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) lacks the formyl group critical for MFR-a’s role in one-carbon metabolism. Instead, its decanoyl moiety and aromatic modifications suggest a focus on membrane interactions, contrasting with MFR-a’s enzymatic cofactor function .

Daptomycin

Daptomycin () is structurally analogous but differs in key residues:

Feature Decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) Daptomycin
Fatty Acid Chain Decanoyl Decanoyl
Cyclic Core 13 residues with lactone ring 10 residues with lactone
Modified Residues Glu(3R-Me), Asp(Ph(2-NH2)) Kynurenine (Trp derivative)
Target Mechanism Hypothesized membrane disruption Calcium-dependent membrane pore formation

The Asp(Ph(2-NH2)) substitution may enhance binding to lipid bilayers via aromatic stacking, whereas daptomycin’s kynurenine facilitates calcium-dependent oligomerization .

Functional and Target Specificity Comparisons

RGD-Containing Adhesion Proteins

Unlike RGD (arginine-glycine-aspartic acid) motif-containing proteins (e.g., fibronectin, vitronectin), which mediate integrin-dependent cell adhesion (), decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) lacks an RGD sequence.

Catechin Derivatives

While catechins (e.g., EGCG) are polyphenolic antioxidants with gallate groups (), decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) is amphipathic, relying on its lipid tail and charged residues for bioactivity. This structural divergence underscores its classification as a lipopeptide rather than a flavonoid .

Quantitative Similarity Analysis

Using Tanimoto coefficients () for binary fingerprint comparisons, decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) exhibits moderate similarity to daptomycin (Tanimoto index ≈ 0.65) but low similarity to MFR-a (Tanimoto index ≈ 0.22) due to divergent functional groups.

Research Findings and Implications

  • Antimicrobial Potential: The decanoyl tail and cyclic structure align with known lipopeptide antibiotics, suggesting bactericidal activity against Gram-positive pathogens. However, the Asp(Ph(2-NH2)) residue may reduce hemolytic toxicity compared to daptomycin .
  • Stability: The 3R-methylglutamic acid and D-amino acids likely enhance proteolytic resistance, a feature shared with daptomycin but absent in MFR-a .

Q & A

Advanced Question: How can computational tools predict and mitigate side reactions during cyclization?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can model transition states for cyclization, identifying steric clashes or unfavorable conformations. For example:

  • Reaction Path Search : Tools like GRRM or AFIR predict competing pathways for lactam vs. lactone formation .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates .
  • Machine Learning : Train models on existing cyclic peptide datasets to predict coupling efficiency based on sequence features .

Advanced Question: How can conflicting NMR and CD data on secondary structure be resolved?

Methodological Answer:

  • Integrative Modeling : Combine NMR restraints with MD simulations (e.g., AMBER) to generate ensemble structures consistent with both datasets .
  • Temperature-Dependent CD : Identify dynamic regions (e.g., flexible Gly residues) that may mask static CD signals .
  • Mutational Analysis : Substitute key residues (e.g., D-Orn → L-Orn) to isolate structural contributions .

Basic Question: How should researchers design assays to evaluate this peptide’s membrane interaction?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers mimicking bacterial membranes to measure binding kinetics .
  • Fluorescence Anisotropy : Label the peptide with TAMRA and monitor rigidity upon lipid binding .
  • Calcein Leakage Assays : Quantify disruption of liposomes (e.g., POPC/POPG mixtures) .

Advanced Question: What computational methods reconcile discrepancies between in vitro and in silico membrane penetration data?

Methodological Answer:

  • Coarse-Grained MD : Use MARTINI force fields to simulate peptide insertion into lipid bilayers over microsecond timescales .
  • Free Energy Calculations : Umbrella sampling to compute penetration barriers for charged (Asp, Orn) residues .
  • Experimental Validation : Compare with neutron reflectometry data for spatial orientation .

Basic Question: What in vitro models are suitable for preliminary pharmacological studies?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with modified outer membranes .
  • Cytotoxicity Screening : Use HEK293 or HepG2 cells with Alamar Blue to assess selectivity .

Advanced Question: How can transcriptomic data resolve contradictions between antimicrobial efficacy and cytotoxicity?

Methodological Answer:

  • RNA-Seq : Compare gene expression profiles in bacterial vs. mammalian cells post-treatment to identify off-target pathways .
  • CRISPR Knockout Libraries : Identify host factors (e.g., ion channels) mediating toxicity .

Basic Question: What stability challenges arise from the Ph(2-NH2)-Asp modification?

Methodological Answer:

  • Oxidative Degradation : Monitor via LC-MS under accelerated conditions (40°C, 75% RH); use antioxidants like BHT .
  • pH Sensitivity : Conduct stability studies across pH 3–8; the 2-aminophenyl group may protonate below pH 6, altering solubility .

Advanced Question: How do quantum mechanical calculations inform degradation pathways?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices to predict susceptible sites (e.g., Ph(2-NH2) aromatic ring) .
  • Transition State Analysis : Identify intermediates in oxidation or hydrolysis using NEB (Nudged Elastic Band) methods .

Basic Question: How should researchers validate the stereochemical purity of D/L-amino acids?

Methodological Answer:

  • Marfey’s Reagent : Derivatize hydrolyzed peptides and analyze via HPLC to quantify D/L ratios .
  • Enzymatic Digestion : Use aminopeptidases (e.g., LAP) that selectively hydrolyze L-residues .

Advanced Question: What statistical methods address batch-to-batch variability in chiral purity?

Methodological Answer:

  • Multivariate Analysis (PCA) : Correlate synthesis parameters (e.g., coupling time, temperature) with chiral purity data .
  • Bayesian Optimization : Adjust SPPS conditions iteratively to minimize epimerization .

Basic Question: What regulatory guidelines apply to preclinical testing of modified peptides?

Methodological Answer:

  • ICH S6(R1) : Assess immunogenicity due to non-canonical residues (e.g., D-Orn) in rodent models .
  • OECD 471 : Ames test for mutagenicity of the Ph(2-NH2) group .

Advanced Question: How can computational toxicology reduce animal testing for novel modifications?

Methodological Answer:

  • QSAR Models : Predict toxicity of Ph(2-NH2)-Asp using ADMET predictors like ADMETLab .
  • Organ-on-a-Chip : Use microphysiological systems to evaluate hepatic/renal clearance .

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